Cas no 2248332-86-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(4-acetylpiperazin-1-yl)-4-oxobutanoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(4-acetylpiperazin-1-yl)-4-oxobutanoate is a specialized chemical compound featuring a phthalimide core linked to a 4-acetylpiperazine moiety via a butanoate ester bridge. This structure imparts unique reactivity and functional versatility, making it valuable in synthetic organic chemistry and pharmaceutical research. The acetylpiperazine group enhances solubility and potential bioactivity, while the ester linkage allows for controlled release or further derivatization. Its well-defined molecular architecture facilitates applications in drug discovery, particularly as an intermediate in the development of targeted therapeutics. The compound's stability and synthetic accessibility further contribute to its utility in advanced chemical synthesis.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(4-acetylpiperazin-1-yl)-4-oxobutanoate structure
2248332-86-5 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(4-acetylpiperazin-1-yl)-4-oxobutanoate
CAS No:2248332-86-5
MF:C18H19N3O6
MW:373.359964609146
CID:6135547
PubChem ID:165730576
Update Time:2025-05-20

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(4-acetylpiperazin-1-yl)-4-oxobutanoate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(4-acetylpiperazin-1-yl)-4-oxobutanoate
    • EN300-6520231
    • 2248332-86-5
    • Inchi: 1S/C18H19N3O6/c1-12(22)19-8-10-20(11-9-19)15(23)6-7-16(24)27-21-17(25)13-4-2-3-5-14(13)18(21)26/h2-5H,6-11H2,1H3
    • InChI Key: SNORLIWVKDDJFH-UHFFFAOYSA-N
    • SMILES: O=C(CCC(=O)ON1C(C2C=CC=CC=2C1=O)=O)N1CCN(C(C)=O)CC1

Computed Properties

  • Exact Mass: 373.12738533g/mol
  • Monoisotopic Mass: 373.12738533g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 632
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 104Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(4-acetylpiperazin-1-yl)-4-oxobutanoate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(4-acetylpiperazin-1-yl)-4-oxobutanoate

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(4-acetylpiperazin-1-yl)-4-oxobutanoate (CAS No. 2248332-86-5)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(4-acetylpiperazin-1-yl)-4-oxobutanoate, identified by the CAS number 2248332-86-5, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of heterocyclic derivatives, featuring a unique scaffold that combines an isoindole core with a piperazine moiety, both of which are well-documented for their pharmacological relevance. The presence of multiple functional groups, including carbonyl, ester, and acetyl functionalities, further enhances its potential as a bioactive molecule.

The isoindole moiety in this compound is particularly noteworthy due to its structural similarity to certain natural products and bioactive scaffolds. Isoindoles have been extensively studied for their role in various biological processes, including enzyme inhibition and receptor binding. The specific arrangement of atoms in the 1,3-dioxo-2,3-dihydro-1H-isoindol backbone allows for diverse interactions with biological targets, making it a valuable scaffold for drug discovery. Recent advancements in computational chemistry have enabled the prediction of binding affinities and pharmacokinetic properties of such molecules, facilitating the design of more effective therapeutic agents.

The piperazine group attached to the compound via an acetylated amine linkage introduces additional pharmacological complexity. Piperazine derivatives are widely recognized for their role as central nervous system (CNS) active compounds, with applications ranging from antipsychotics to antihistamines. The acetylation of the piperazine nitrogen not only modifies its electronic properties but also influences its solubility and metabolic stability. These modifications are critical in optimizing drug-like properties, ensuring that the compound exhibits favorable pharmacokinetic profiles.

The ester functionality at the 4-position of the butanoate side chain further contributes to the compound's versatility. Ester groups are frequently incorporated into drug molecules due to their ability to enhance bioavailability and metabolic clearance. In this context, the ester linkage may serve as a site for enzymatic hydrolysis, potentially allowing for controlled release or targeted degradation within biological systems. Such features are particularly relevant in the development of prodrugs or targeted therapeutics.

Recent studies have highlighted the importance of bioisosterism in medicinal chemistry, where structural analogs with similar biological activity but distinct chemical properties are explored. The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(4-acetylpiperazin-1-yl)-4-oxobutanoate exemplifies this approach by combining elements from multiple pharmacophoric regions into a single molecule. This strategy has led to the discovery of novel scaffolds with enhanced efficacy and reduced toxicity compared to traditional drugs.

In terms of synthetic chemistry, the preparation of this compound involves multi-step organic transformations that require precise control over reaction conditions. The synthesis typically begins with the functionalization of an isoindole precursor followed by selective modification at the piperazine ring and introduction of the ester side chain. Advances in synthetic methodologies, such as transition-metal-catalyzed reactions and flow chemistry techniques, have streamlined these processes, enabling scalable production for further investigation.

The pharmacological evaluation of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(4-acetylpiperazin-1-yl)-4-oxobutanoate has revealed promising activities in several disease models. Initial in vitro studies have demonstrated interactions with key biological targets such as enzymes and receptors involved in inflammation and neurotransmission. These findings align with the known properties of its structural components and suggest potential therapeutic applications in conditions like neurodegenerative disorders and autoimmune diseases.

One particularly intriguing aspect is its interaction with enzymes that play a role in metabolic pathways relevant to cancer progression. The compound's ability to modulate these pathways may lead to novel therapeutic strategies targeting tumor growth and metastasis. Preclinical studies are currently underway to validate these hypotheses and explore dosing regimens that maximize efficacy while minimizing off-target effects.

The development of high-throughput screening (HTS) platforms has accelerated the discovery process by allowing rapid assessment of large libraries of compounds for biological activity. In this context, virtual screening techniques have been employed to identify potential binding modes of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-ylyl 4-(4-acetylpiperazin--1 -yl)-4--oxobutanoate with target proteins. These computational approaches complement experimental efforts by providing insights into molecular interactions at an atomic level.

Regulatory considerations also play a crucial role in advancing such compounds toward clinical application. Compliance with Good Manufacturing Practices (GMP) ensures that synthetic intermediates and final products meet stringent quality standards before they can be tested in humans. Additionally, collaboration between academic institutions, pharmaceutical companies, and regulatory agencies fosters an environment conducive to innovation while maintaining safety standards。

The future direction of research on this compound may include exploring its potential as a lead molecule for drug development or as a building block for more complex derivatives。 The integration of machine learning algorithms into molecular design could further enhance its optimization by predicting structural modifications that improve bioactivity or reduce toxicity。 As our understanding grows, so too will our ability to harness nature's inspiration through synthetic chemistry。

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